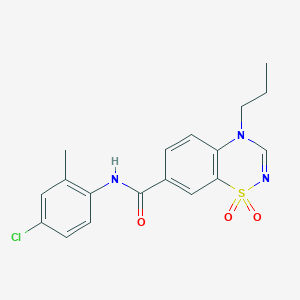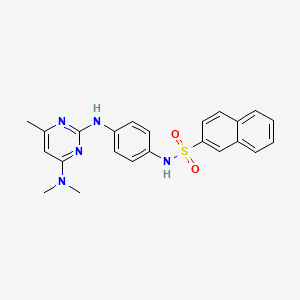![molecular formula C20H23N5O B11234964 N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline](/img/structure/B11234964.png)
N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(4-メトキシフェニル)-1H-テトラゾール-5-イル]シクロペンチル}-2-メチルアニリンは、テトラゾール環、メトキシフェニル基、およびアニリン部分に結合したシクロペンチル環を含む独特の構造によって特徴付けられる複雑な有機化合物です。
準備方法
合成経路と反応条件
N-{1-[1-(4-メトキシフェニル)-1H-テトラゾール-5-イル]シクロペンチル}-2-メチルアニリンの合成は、通常、複数のステップを含みます。
テトラゾール環の形成: テトラゾール環は、アジドとニトリルの環状付加反応によって合成できます。たとえば、4-メトキシフェニルアジドは、酸性条件下でシクロペンチルニトリルと反応してテトラゾール環を形成できます。
アニリンとのカップリング: 次に、テトラゾール中間体を、トリエチルアミンなどの塩基の存在下で、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を使用して2-メチルアニリンとカップリングします。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、環状付加ステップの連続フロー反応器の使用と、効率性とスケーラビリティを高めるためのカップリング反応の自動化システムが含まれる場合があります。
化学反応解析
反応の種類
酸化: フェニル環上のメトキシ基は、ヒドロキシル基を形成するために酸化を受ける可能性があり、さらなる酸化生成物につながる可能性があります。
還元: ニトロ基が存在する場合、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元できます。
置換: 芳香族環は、適切な条件下で、ニトロ化またはハロゲン化などの求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬。
還元: 炭素上のパラジウム(Pd / C)を触媒として使用した水素ガス(H₂)。
置換: 濃硝酸(HNO₃)と硫酸(H₂SO₄)の混合物を使用したニトロ化。
主な生成物
酸化: フェノール誘導体の形成。
還元: ニトロ基のアミンへの変換。
置換: 芳香族環へのニトロ基またはハロゲン基の導入。
科学研究への応用
化学
有機合成において、N-{1-[1-(4-メトキシフェニル)-1H-テトラゾール-5-イル]シクロペンチル}-2-メチルアニリンは、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、新しい反応経路の探求と新規化合物の開発が可能になります。
生物学
この化合物は、さまざまな生物学的標的に作用することが知られているテトラゾール環の存在のために、生物学的活性を示す可能性があります。特に特定の酵素または受容体を標的とする薬剤の開発において、医薬品としての可能性について調査できます。
医学
医薬品化学において、この化合物の誘導体は、潜在的な治療効果について調査できます。テトラゾール環はカルボン酸のバイオアイソスターであり、これはカルボン酸含有薬剤の生物学的活性を模倣できることを意味し、さまざまな病気に対する新しい治療法につながる可能性があります。
産業
材料科学産業では、この化合物は、安定性または反応性などの特定の特性を持つ新しい材料の開発に使用できます。その独特の構造は、高度なポリマーまたは他の機能性材料の設計に貢献する可能性があります。
化学反応の分析
Types of Reactions: N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the tetrazole ring can produce an amine derivative.
科学的研究の応用
Chemistry: In chemistry, N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: In the medical field, N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes .
作用機序
N-{1-[1-(4-メトキシフェニル)-1H-テトラゾール-5-イル]シクロペンチル}-2-メチルアニリンの作用機序は、その特定の用途に依存します。生物学的コンテキストでは、テトラゾール環は酵素活性部位または受容体結合部位と相互作用し、それらの活性を阻害または調節する可能性があります。メトキシフェニル基は、特定の標的に対する化合物の結合親和性または選択性を高める可能性があります。
類似の化合物との比較
類似の化合物
N-{1-[1-(4-ヒドロキシフェニル)-1H-テトラゾール-5-イル]シクロペンチル}-2-メチルアニリン: メトキシ基ではなくヒドロキシル基を持つ類似の構造。
N-{1-[1-(4-メチルフェニル)-1H-テトラゾール-5-イル]シクロペンチル}-2-メチルアニリン: メトキシ基ではなくメチル基を持つ類似の構造。
独自性
N-{1-[1-(4-メトキシフェニル)-1H-テトラゾール-5-イル]シクロペンチル}-2-メチルアニリンは、化学反応性と生物学的活性を影響を与える可能性のあるメトキシ基の存在により、ユニークです。テトラゾール環とシクロペンチル基の組み合わせも、その独特の特性に貢献し、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
- N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride
- 1-(4-Methoxyphenyl)-N-methylethanamine Hydrochloride
- 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-tetrazole-5-thione
Uniqueness: N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE stands out due to its combination of a tetrazole ring and a cyclopentyl group, which is not commonly found in similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets .
特性
分子式 |
C20H23N5O |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentyl]-2-methylaniline |
InChI |
InChI=1S/C20H23N5O/c1-15-7-3-4-8-18(15)21-20(13-5-6-14-20)19-22-23-24-25(19)16-9-11-17(26-2)12-10-16/h3-4,7-12,21H,5-6,13-14H2,1-2H3 |
InChIキー |
JKSFXUXCBQBMJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate](/img/structure/B11234883.png)
![N-(4-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11234893.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11234895.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B11234914.png)
![methyl 1-({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate](/img/structure/B11234916.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11234935.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11234944.png)
![4-(2-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11234957.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11234960.png)
![N-(4-bromophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11234965.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234967.png)
![N-(3-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11234975.png)
